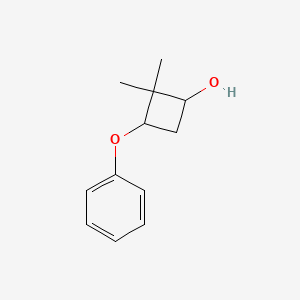
3-(2-Azidoethyl)-1-(2-chloroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a compound that features both azido and chloroethyl functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: The CuAAC reaction requires a copper catalyst and an alkyne. The reaction is usually performed in the presence of a base, such as triethylamine, and a solvent like water or ethanol.
Major Products
Substitution Reactions: Products include various substituted ureas, depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry and materials science.
Applications De Recherche Scientifique
3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.
Mécanisme D'action
The mechanism of action of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea involves its functional groups:
Azido Group: Can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.
Chloroethyl Group: Can be substituted with various nucleophiles, leading to the formation of new compounds with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
- 2-Azidoethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Uniqueness
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is unique due to the presence of both azido and chloroethyl groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic molecules.
Propriétés
Formule moléculaire |
C5H10ClN5O |
|---|---|
Poids moléculaire |
191.62 g/mol |
Nom IUPAC |
1-(2-azidoethyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12) |
Clé InChI |
XQDMYZOAABDQEI-UHFFFAOYSA-N |
SMILES canonique |
C(CN=[N+]=[N-])NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)



![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
